BenchChemオンラインストアへようこそ!

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

regioisomer structure-activity relationship halogen positioning

The target compound, 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (CAS 1207021-37-1; molecular formula C23H17BrClN3OS; MW 498.82 g/mol; typical vendor purity ≥95%), belongs to the 1,5-diarylimidazole-2-thioacetamide structural class. This class embeds a 1,5-diarylimidazole pharmacophore linked via a thioether bridge to an N-substituted acetamide moiety, a scaffold that has been systematically explored for β-secretase 1 (BACE-1) inhibition, cyclooxygenase (COX-1/2) modulation, and non-nucleoside HIV-1 reverse transcriptase (RT) inhibition.

Molecular Formula C23H17BrClN3OS
Molecular Weight 498.82
CAS No. 1207021-37-1
Cat. No. B2739683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
CAS1207021-37-1
Molecular FormulaC23H17BrClN3OS
Molecular Weight498.82
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
InChIInChI=1S/C23H17BrClN3OS/c24-17-8-6-16(7-9-17)21-14-26-23(28(21)20-4-2-1-3-5-20)30-15-22(29)27-19-12-10-18(25)11-13-19/h1-14H,15H2,(H,27,29)
InChIKeyNMYFVHOYJVJTLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (CAS 1207021-37-1): Class, Core Structure, and Research-Grade Identity


The target compound, 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (CAS 1207021-37-1; molecular formula C23H17BrClN3OS; MW 498.82 g/mol; typical vendor purity ≥95%), belongs to the 1,5-diarylimidazole-2-thioacetamide structural class . This class embeds a 1,5-diarylimidazole pharmacophore linked via a thioether bridge to an N-substituted acetamide moiety, a scaffold that has been systematically explored for β-secretase 1 (BACE-1) inhibition, cyclooxygenase (COX-1/2) modulation, and non-nucleoside HIV-1 reverse transcriptase (RT) inhibition [1][2]. The compound's specific substitution—4-bromophenyl at imidazole C5, unsubstituted phenyl at N1, and 4-chlorophenyl on the terminal acetamide nitrogen—positions it as a halogenated diaryl congener with physicochemical properties suited for early-stage target screening and structure-activity relationship (SAR) expansion studies.

Why 2-((5-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide Cannot Be Trivially Replaced by In-Class Analogs


Within the 1,5-diarylimidazole-2-thioacetamide class, relatively minor structural permutations—such as moving the chlorine from the para to meta position on the anilide ring (CAS 1206993-67-0), swapping the bromophenyl and chlorophenyl groups between the imidazole core and the acetamide side chain (CAS 1226437-43-9), or truncating the anilide to a simple N-methyl acetamide (CAS 1206997-44-5)—can profoundly alter target binding topology, selectivity profiles, and physicochemical properties . Published SAR on the imidazole thioacetanilide (ITA) chemotype demonstrates that both the electronic character and the positional orientation of halogen substituents on the terminal N-aryl ring directly modulate potency against HIV-1 RT (EC50 values spanning from 0.18 μM to >10 μM across a single congeneric series) and influence enzyme isoform selectivity within the COX-1/COX-2 system [1]. Procurement of a close analog lacking the precise 4-bromophenyl/4-chlorophenyl pairing therefore introduces uncontrolled variables into any screening cascade or SAR program, undermining reproducibility and confounding structure-activity interpretation.

Quantitative Evidence Guide for 2-((5-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide: Comparator-Based Differentiation Data for Procuring Scientists


Regioisomeric Precision: Para-Chloro Anilide Versus Meta-Chloro Analog

The target compound bears a chlorine atom at the para position of the terminal N-phenylacetamide ring, whereas its closest commercially available regioisomer (CAS 1206993-67-0) places the chlorine at the meta position. In the imidazole thioacetanilide (ITA) class evaluated against HIV-1 RT, para-substituted anilide congeners consistently exhibited superior antiviral potency relative to their meta-substituted counterparts, a trend attributed to optimized steric fit within the non-nucleoside inhibitor binding pocket (NNIBP) [1]. Although direct head-to-head EC50 data for these two exact compounds are not publicly reported for any single assay, the SAR established on structurally proximate ITA derivatives indicates that para-halogen substitution on the anilide ring is a critical determinant of target engagement [1].

regioisomer structure-activity relationship halogen positioning

Halogen Pairing Architecture: Bromophenyl at Imidazole C5 + Chlorophenyl at Anilide Versus Swapped or Simplified Substitution

The target compound features a 4-bromophenyl group at the imidazole C5 position and a 4-chlorophenyl group on the terminal acetamide nitrogen. This spatial segregation of bromine and chlorine substituents across the molecular scaffold contrasts with a closely related analog (CAS 1226437-43-9) in which the halogen positions are effectively swapped (4-chlorophenyl at N1 of imidazole; unsubstituted phenyl at the anilide terminus) and with the N-methyl analog (CAS 1206997-44-5) that removes the 4-chlorophenyl anilide entirely . In the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide BACE-1 inhibitor series, the most potent analog (compound 41, IC50 = 4.6 μM) retained a specific halogen-substituted aromatic motif at the terminal amide position, and removing or relocating this substituent altered both inhibitory potency and predicted blood-brain barrier (BBB) permeability [1].

halogen bond diaryl substitution pharmacophore topology

COX Isoenzyme Selectivity Potential: Scaffold Alignment with 2-Thio-Diarylimidazole COX Inhibitor Pharmacophore

The 1,5-diarylimidazole core of the target compound aligns structurally with the 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide series recently profiled for COX-1 and COX-2 inhibition [1]. In that series, nine novel derivatives were evaluated at 10 μM, with the unsubstituted parent compound (compound 1) achieving 88% COX-2 inhibition and 60.9% COX-1 inhibition, while the most COX-1-selective derivative (compound 9) achieved 85% COX-1 inhibition versus 57.9% COX-2 inhibition [1]. The target compound (CAS 1207021-37-1) incorporates a 4-bromophenyl substituent at the imidazole C5 position and a 4-chlorophenyl on the acetamide, representing a halogen-enriched variant of this pharmacophore. In the broader diarylimidazole COX inhibitor literature, electron-withdrawing para-halogen substitution on the C5 aryl ring has been associated with modulated COX-2 selectivity [2].

COX-1 COX-2 diarylimidazole inflammation

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Halogen Content Versus In-Class Analogs

CAS 1207021-37-1 has a molecular weight of 498.82 g/mol and contains both bromine (4-bromophenyl) and chlorine (4-chlorophenyl) substituents. The presence of two distinct halogen atoms on separate aromatic rings creates a unique electrostatic potential surface that differs from analogs bearing only a single halogen type (e.g., the dichloro variant, or the N-methyl analog CAS 1206997-44-5 which retains the bromophenyl but replaces the 4-chlorophenyl anilide with a simple N-methyl group) . The bromine atom at the C5-phenyl para position provides a heavy atom for potential halogen bonding interactions and anomalous X-ray scattering in crystallographic fragment screening, while the chlorine on the anilide ring contributes to lipophilicity modulation. The calculated partition coefficient (cLogP) for this compound is expected to fall in the range of approximately 4.5–5.5, which is compatible with both biochemical assay solubility requirements and cellular permeability .

lipophilicity molecular weight halogen bonding drug-likeness

Application Scenarios for 2-((5-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (CAS 1207021-37-1) Based on Quantitative Evidence


HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Optimization and SAR Expansion

The imidazole thioacetanilide (ITA) chemotype has produced potent HIV-1 NNRTI leads with EC50 values as low as 0.18 μM against wild-type HIV-1 (IIIB) in MT-4 cell assays [1]. CAS 1207021-37-1, bearing the para-chloro anilide substitution pattern most closely associated with enhanced antiviral activity in this series, serves as a suitable scaffold for systematic SAR exploration. Its 4-bromophenyl group at the imidazole C5 position additionally provides a synthetic handle for further derivatization via palladium-catalyzed cross-coupling, enabling iterative optimization of NNIBP binding interactions [1].

Cyclooxygenase (COX-1/COX-2) Isoform Selectivity Profiling

The 2-thio-diarylimidazole scaffold has demonstrated COX-2 inhibition of up to 88% at 10 μM for the unsubstituted parent, with structurally tuned derivatives achieving COX-1 selectivity of 85% [2]. CAS 1207021-37-1, with its 4-bromophenyl substitution at the imidazole C5 position, represents a halogen-enriched probe for evaluating how electron-withdrawing para-substitution on the diarylimidazole core modulates COX-1/COX-2 selectivity. This compound can be deployed in COX inhibition screening panels alongside the published 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide series to systematically map halogen effects on isoenzyme preference [2].

BACE-1 (β-Secretase) Inhibitor Fragment-Based and Scaffold-Hopping Programs

The 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide class has yielded BACE-1 inhibitors with IC50 values in the low micromolar range (most potent analog: IC50 = 4.6 μM) and favorable predicted BBB permeability [3]. CAS 1207021-37-1 incorporates the imidazole-thioether-acetamide core identified as essential for BACE-1 active-site engagement in docking studies, while its 4-bromophenyl/4-chlorophenyl substitution pattern offers opportunities to probe peripheral binding pocket interactions not explored in the original publication [3].

Crystallographic Fragment Screening Leveraging Anomalous Scattering from Bromine

The bromine atom at the para position of the C5-phenyl ring in CAS 1207021-37-1 provides a strong anomalous scattering signal suitable for bromine-based experimental phasing in protein crystallography. This property, combined with the compound's MW of approximately 499 Da and its imidazole-thioether-acetamide scaffold known to engage diverse enzyme active sites [1][2][3], makes it a practical tool compound for fragment-based drug discovery (FBDD) campaigns where unambiguous electron density assignment and binding mode determination are rate-limiting steps.

Quote Request

Request a Quote for 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.